molecular formula C16H26O6 B8627389 Diethyl 2,11-dioxododecanedioate CAS No. 114318-35-3

Diethyl 2,11-dioxododecanedioate

Cat. No.: B8627389
CAS No.: 114318-35-3
M. Wt: 314.37 g/mol
InChI Key: PPRIYVPMWBAKPY-UHFFFAOYSA-N
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Description

Diethyl 2,11-dioxododecanedioate is a synthetic ester derivative of 2,11-dioxododecanedioic acid, featuring a 12-carbon backbone with ketone groups at positions 2 and 11 and ethyl ester termini. This compound is hypothesized to exhibit unique physicochemical properties due to its extended aliphatic chain, dual ketone functionalities, and ester groups. Such structural attributes may render it valuable in organic synthesis, polymer chemistry, or specialty chemical applications.

Properties

CAS No.

114318-35-3

Molecular Formula

C16H26O6

Molecular Weight

314.37 g/mol

IUPAC Name

diethyl 2,11-dioxododecanedioate

InChI

InChI=1S/C16H26O6/c1-3-21-15(19)13(17)11-9-7-5-6-8-10-12-14(18)16(20)22-4-2/h3-12H2,1-2H3

InChI Key

PPRIYVPMWBAKPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CCCCCCCCC(=O)C(=O)OCC

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Diethyl 2,11-dioxododecanedioate has potential uses in drug development due to its structural characteristics that may influence biological activity. Research indicates that similar compounds have been explored for their roles in:

  • Anticancer Agents : Compounds with dioxo functionalities have shown promise in inhibiting cancer cell proliferation. The structural similarity of this compound to other dioxo compounds suggests it may exhibit similar properties.
  • Antimicrobial Activity : The presence of carbonyl groups can enhance interactions with biological targets, making this compound a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition : Like other dicarboxylic esters, this compound may serve as an enzyme inhibitor, potentially impacting metabolic pathways relevant to diseases such as diabetes or cancer.

Materials Science

The compound's unique structure allows it to function effectively as a plasticizer or lubricant in various industrial applications:

  • Lubricants : Research has indicated that diesters derived from dodecanedioic acid can improve lubricity properties in formulations. This compound may enhance the performance of lubricants by lowering the friction coefficient and improving thermal stability.
  • Polymer Production : As a building block for polymer synthesis, this compound can be utilized to create polyesters or other polymeric materials with desirable mechanical properties.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of similar dioxo compounds highlighted their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This compound could potentially demonstrate similar effects due to its structural characteristics.

Case Study 2: Lubricity Enhancement

Research on esters derived from dodecanedioic acid showed improved lubricity when incorporated into lubricant formulations. The addition of this compound could enhance these properties further due to its unique molecular structure.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds are selected for comparison based on shared ester or aliphatic chain features:

Compound Key Structural Features
Diethyl 2,11-dioxododecanedioate 12-carbon chain with ethyl esters, ketones at C2 and C11
Diethyl Succinate (C₈H₁₄O₄) 4-carbon succinic acid backbone with ethyl esters; no ketone groups
Bis(2-ethylhexyl) Dodecanedioate 12-carbon dodecanedioic acid backbone with bulky 2-ethylhexyl esters; no ketone groups

Key Observations :

  • Chain Length : this compound and bis(2-ethylhexyl) dodecanedioate share a 12-carbon backbone, whereas diethyl succinate has a shorter 4-carbon chain.
  • Ketone Functionality : The presence of ketones in the target compound distinguishes it from both analogues, likely increasing polarity and reactivity (e.g., toward nucleophilic additions or reductions).

Physicochemical Properties (Theoretical vs. Empirical Data)

A comparative analysis of select properties is outlined below. Data for diethyl succinate is empirical , while properties for the other compounds are inferred based on structural trends:

Property This compound (Hypothetical) Diethyl Succinate Bis(2-ethylhexyl) Dodecanedioate (Hypothetical)
Molecular Weight ~316 g/mol (C₁₆H₂₆O₆) 174.19 g/mol ~426 g/mol (C₂₈H₅₀O₄)
Boiling Point ~300–320°C (est.) 80°C >300°C (est.)
Solubility Moderate in polar solvents (e.g., ethanol) Miscible in water/organics Low water solubility; soluble in non-polar solvents
Applications Potential synthon for polymers or pharmaceuticals Flavoring agent (FEMA 2377) Plasticizer or lubricant additive

Notes:

  • The ketone groups in the target compound may reduce thermal stability compared to diethyl succinate, which lacks such functionalities .
  • Bis(2-ethylhexyl) dodecanedioate’s bulky ester groups likely enhance its utility as a plasticizer by improving compatibility with hydrophobic polymers .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for Diethyl 2,11-dioxododecanedioate, and how do reaction conditions (e.g., catalysts, solvents) affect yield?

  • Methodological Answer : The compound is synthesized via esterification of dodecanedioic acid derivatives. Key steps include:

  • Using diols or diethyl esters under acidic or enzymatic catalysis to form ester linkages .
  • Optimizing temperature (80–120°C) and solvent polarity (e.g., toluene or THF) to minimize side reactions like transesterification .
  • Purification via fractional distillation or column chromatography to isolate the diester .
    • Critical Consideration : Monitor reaction progress using TLC or HPLC to detect intermediates and adjust stoichiometry for optimal yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identify carbonyl (C=O) stretches at ~1730–1750 cm⁻¹ and ester (C-O) bands at ~1200–1250 cm⁻¹ .
  • NMR : Use 1^1H NMR to confirm ethyl groups (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and 13^{13}C NMR to resolve carbonyl carbons (δ 165–175 ppm) .
  • MS (ESI or EI) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns to validate the structure .

Q. How does the compound’s stability under varying storage conditions (e.g., temperature, light) impact experimental protocols?

  • Methodological Answer :

  • Store at –20°C in amber glass vials to prevent hydrolysis of ester groups, which increases at >25°C or under UV exposure .
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to quantify degradation products like free diacids .

Advanced Research Questions

Q. What computational modeling approaches best predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate transition-state energies for ester hydrolysis .
  • Compare experimental kinetic data (e.g., rate constants under acidic vs. basic conditions) with simulated activation barriers to validate models .

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the compound’s physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer :

  • Synthesize analogs (e.g., dimethyl or dipropyl esters) and measure logP values to correlate chain length with hydrophobicity .
  • Use DSC (Differential Scanning Calorimetry) to determine melting points, noting that longer alkyl chains reduce crystallinity .

Q. What strategies resolve contradictions in reported data on the compound’s catalytic behavior in polymerization reactions?

  • Methodological Answer :

  • Conduct systematic reproducibility studies using controlled conditions (e.g., inert atmosphere, standardized initiators) to isolate variables like moisture or oxygen interference .

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